molecular formula C20H24N2O5 B14095106 tert-butyl (S)-3-(2-(4-benzyl-2-oxooxazolidin-3-yl)-2-oxoethylidene)azetidine-1-carboxylate

tert-butyl (S)-3-(2-(4-benzyl-2-oxooxazolidin-3-yl)-2-oxoethylidene)azetidine-1-carboxylate

Cat. No.: B14095106
M. Wt: 372.4 g/mol
InChI Key: HIAOEPOMVIINRS-INIZCTEOSA-N
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Description

tert-butyl (S)-3-(2-(4-benzyl-2-oxooxazolidin-3-yl)-2-oxoethylidene)azetidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an azetidine ring, an oxazolidinone moiety, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (S)-3-(2-(4-benzyl-2-oxooxazolidin-3-yl)-2-oxoethylidene)azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxazolidinone moiety: This step involves the reaction of an amino alcohol with a carbonyl compound to form the oxazolidinone ring.

    Introduction of the benzyl group: The benzyl group is introduced through a nucleophilic substitution reaction, often using benzyl bromide or benzyl chloride as the electrophile.

    Formation of the azetidine ring: The azetidine ring is formed through a cyclization reaction, which may involve the use of a base such as sodium hydride or potassium tert-butoxide.

    Introduction of the tert-butyl ester group: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol, typically using a dehydrating agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-butyl (S)-3-(2-(4-benzyl-2-oxooxazolidin-3-yl)-2-oxoethylidene)azetidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

    Cyclization: The compound can undergo intramolecular cyclization to form new ring structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Nucleophiles: Grignard reagents, organolithium compounds

    Electrophiles: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl, aryl, or acyl groups.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (S)-3-(2-(4-benzyl-2-oxooxazolidin-3-yl)-2-oxoethylidene)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound has been studied for its potential as a bioactive molecule

Medicine

In medicine, this compound has been investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for further pharmacological studies.

Industry

In industry, this compound can be used in the production of specialty chemicals, polymers, and materials. Its unique reactivity allows for the development of new materials with desirable properties.

Mechanism of Action

The mechanism of action of tert-butyl (S)-3-(2-(4-benzyl-2-oxooxazolidin-3-yl)-2-oxoethylidene)azetidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl (S)-3-(2-(4-benzyl-2-oxooxazolidin-3-yl)-2-oxoethylidene)azetidine-1-carboxylate include:

  • tert-butyl (S)-3-(2-(4-methyl-2-oxooxazolidin-3-yl)-2-oxoethylidene)azetidine-1-carboxylate
  • tert-butyl (S)-3-(2-(4-phenyl-2-oxooxazolidin-3-yl)-2-oxoethylidene)azetidine-1-carboxylate
  • tert-butyl (S)-3-(2-(4-ethyl-2-oxooxazolidin-3-yl)-2-oxoethylidene)azetidine-1-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific combination of structural features. The presence of the benzyl group, oxazolidinone moiety, and azetidine ring contributes to its distinct reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities, chemical reactivity, and physical properties, making it a valuable compound for various scientific research and industrial applications.

Properties

Molecular Formula

C20H24N2O5

Molecular Weight

372.4 g/mol

IUPAC Name

tert-butyl 3-[2-[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]-2-oxoethylidene]azetidine-1-carboxylate

InChI

InChI=1S/C20H24N2O5/c1-20(2,3)27-18(24)21-11-15(12-21)10-17(23)22-16(13-26-19(22)25)9-14-7-5-4-6-8-14/h4-8,10,16H,9,11-13H2,1-3H3/t16-/m0/s1

InChI Key

HIAOEPOMVIINRS-INIZCTEOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(=CC(=O)N2[C@H](COC2=O)CC3=CC=CC=C3)C1

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=CC(=O)N2C(COC2=O)CC3=CC=CC=C3)C1

Origin of Product

United States

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